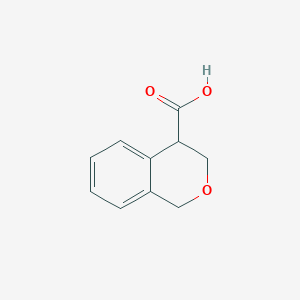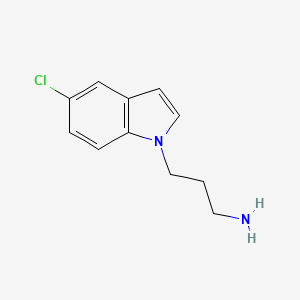
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-(dimethylamino)ethanol with a suitable aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability. The aldehyde group can undergo typical aldehyde reactions, contributing to the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but lacks the methoxybenzaldehyde moiety.
2-(Dimethylamino)ethanol: Contains the dimethylamino and ethoxy groups but lacks the benzaldehyde component.
5-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the dimethylamino and ethoxy groups.
Uniqueness
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the dimethylamino and methoxybenzaldehyde groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-13(2)6-7-16-12-5-4-11(15-3)8-10(12)9-14/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
DPXPFHZOOOTJEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)



![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)



![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
![Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B12121591.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)

